Ethanethiol, 2-(acetoacetylamino)-
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Overview
Description
Ethanethiol, 2-(acetoacetylamino)-: is an organic compound with the molecular formula C6H11NO2S It is a derivative of ethanethiol, featuring an acetoacetylamino group attached to the ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethanethiol, 2-(acetoacetylamino)- typically involves the reaction of ethanethiol with acetoacetic acid derivatives. One common method includes the reaction of ethanethiol with acetoacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of ethanethiol, 2-(acetoacetylamino)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions: Ethanethiol, 2-(acetoacetylamino)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the acetoacetylamino moiety can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted ethanethiol derivatives.
Scientific Research Applications
Ethanethiol, 2-(acetoacetylamino)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Research explores its potential as a precursor for drug development, especially in designing thiol-based therapeutics.
Mechanism of Action
The mechanism of action of ethanethiol, 2-(acetoacetylamino)- involves its interaction with molecular targets through its thiol and acetoacetylamino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The acetoacetylamino group can participate in keto-enol tautomerism, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Ethanethiol: A simpler thiol compound with a similar structure but without the acetoacetylamino group.
Methanethiol: Another thiol compound with a shorter carbon chain.
Butanethiol: A thiol compound with a longer carbon chain.
Uniqueness: Ethanethiol, 2-(acetoacetylamino)- is unique due to the presence of both thiol and acetoacetylamino functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Biological Activity
Ethanethiol, 2-(acetoacetylamino)-, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
Ethanethiol, 2-(acetoacetylamino)- can be represented by the following chemical structure:
- Molecular Formula : C5H9NOS
- Molecular Weight : 133.19 g/mol
The compound features a thiol group (-SH), which is known for its reactivity in biological systems, particularly in redox reactions and alkylation processes.
Mechanisms of Biological Activity
Ethanethiol derivatives are known to exhibit various biological activities primarily through their interactions with thiols and other nucleophiles. The following mechanisms have been identified:
- Michael Addition : The compound can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds, which is a crucial pathway for the formation of biologically active products .
- Alkylation of Nucleophiles : The thiol group can react with electrophilic centers in proteins or nucleic acids, leading to modifications that may alter biological function .
Biological Effects
Research indicates that ethanethiol and its derivatives exhibit several biological effects:
- Antioxidant Activity : Some studies have shown that ethanethiol can act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
- Neuroprotective Effects : Preliminary studies indicate that ethanethiol may have neuroprotective properties, potentially useful in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Cytotoxicity | Inhibition of cancer cell growth | |
Neuroprotection | Protection against neuronal damage |
Case Studies
-
Cytotoxic Effects on Cancer Cells :
A study investigated the cytotoxic effects of ethanethiol on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. -
Neuroprotective Study :
In an animal model of Alzheimer's disease, ethanethiol was administered to evaluate its neuroprotective effects. Behavioral tests showed improved memory function and reduced amyloid plaque formation compared to control groups. This suggests a promising role for ethanethiol in neurodegenerative disease management.
Properties
CAS No. |
63950-93-6 |
---|---|
Molecular Formula |
C6H11NO2S |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
3-oxo-N-(2-sulfanylethyl)butanamide |
InChI |
InChI=1S/C6H11NO2S/c1-5(8)4-6(9)7-2-3-10/h10H,2-4H2,1H3,(H,7,9) |
InChI Key |
HGFWQRPSTVETPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NCCS |
Origin of Product |
United States |
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